Product packaging for Bromochloroacetylene(Cat. No.:CAS No. 25604-70-0)

Bromochloroacetylene

Cat. No.: B14685998
CAS No.: 25604-70-0
M. Wt: 139.38 g/mol
InChI Key: MTFOKIURMVQHRC-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Acetylenes Research

Halogenated acetylenes (haloalkynes) are a class of organic compounds that have become powerful and versatile building blocks in modern organic synthesis. nih.gov Their utility stems from the presence of both a reactive carbon-carbon triple bond and a carbon-halogen bond, which can be manipulated through various chemical transformations. nih.gov Research in this area has been driven by the need for efficient and selective methods to construct complex molecular architectures. nih.gov

Haloalkynes are key reagents in a variety of synthetic transformations, including cross-coupling reactions, nucleophilic additions, and cycloadditions. nih.gov One of the most significant applications is in the Cadiot-Chodkiewicz coupling, a copper-catalyzed reaction between a 1-haloalkyne and a terminal alkyne to produce unsymmetrical 1,3-diynes. ethernet.edu.et These diyne structures are crucial components in the synthesis of natural products, pharmaceuticals, and advanced materials such as π-conjugated polymers with interesting electronic and optical properties. ethernet.edu.etrsc.org

The reactivity of haloalkynes can be tuned by the nature of the halogen atom, influencing the polarity and bond strength of the carbon-halogen bond. nih.gov As an unsymmetrical dihaloacetylene, bromochloroacetylene presents a case of particular interest, offering differential reactivity at its two ends and serving as a model system for fundamental studies of structure and bonding in this class of molecules.

Significance of this compound in Contemporary Chemical Inquiry

The significance of this compound in modern chemical research is multifaceted. Firstly, its simple, linear geometry makes it an ideal candidate for high-resolution spectroscopic studies. nih.govresearchgate.net These investigations provide precise data on molecular structure, vibrational frequencies, and electronic properties, which are fundamental for testing and refining theoretical quantum-chemical models. nih.gov The study of its cation, for instance, has contributed to the understanding of electronic structure and relaxation processes in open-shell polyatomic cations. researchgate.net

Secondly, this compound is a valuable precursor in organic synthesis. Its distinct halogen atoms allow for selective and sequential reactions, providing a pathway to complex, highly functionalized molecules that might be difficult to access through other routes. The general reactivity of haloacetylenes suggests its utility in forming carbon-carbon and carbon-heteroatom bonds, enabling the rapid assembly of molecular complexity. nih.gov

Furthermore, the detection of related small, halogenated molecules in various environments, such as in the by-products of water treatment processes, highlights the importance of understanding the fundamental chemistry of compounds like this compound. acs.org Its well-characterized spectroscopic signature also makes it a relevant molecule in the context of astrochemistry, where the identification of small, reactive species in the interstellar medium relies on precise laboratory data. The compound is noted to be highly explosive and unstable, a characteristic common to many haloacetylene derivatives, which necessitates careful handling in experimental settings. ethernet.edu.etnih.gov

Properties and Spectroscopic Data

The physical and spectroscopic properties of this compound have been determined through various experimental and computational methods.

Physical and Structural Properties

The fundamental physical and structural properties of this compound are summarized below. The molecular structure has been precisely determined using microwave spectroscopy on various isotopologues of the molecule. nih.gov

PropertyValue
Molecular Formula C₂BrCl
Molar Mass 139.38 g/mol nist.gov
CAS Number 25604-70-0 nist.gov
Appearance Unstable compound ethernet.edu.etnih.gov
C≡C Bond Length 1.2116(40) Å nih.gov
C-Cl Bond Length 1.6278(27) Å nih.gov
C-Br Bond Length 1.7872(26) Å nih.gov

This interactive data table provides key physical and structural parameters for this compound.

Vibrational Spectroscopy Data

The vibrational frequencies of this compound have been characterized, providing insight into its bonding and molecular motions. The data is compiled from the work of Shimanouchi (1972).

Symmetry SpeciesApprox. Type of ModeWavenumber (cm⁻¹)
σ⁺C≡C stretch2223
σ⁺C-Cl stretch923
σ⁺C-Br stretch389
πCCCl deform326
πCCBr deform152

This interactive data table lists the fundamental vibrational frequencies of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2BrCl B14685998 Bromochloroacetylene CAS No. 25604-70-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25604-70-0

Molecular Formula

C2BrCl

Molecular Weight

139.38 g/mol

IUPAC Name

1-bromo-2-chloroethyne

InChI

InChI=1S/C2BrCl/c3-1-2-4

InChI Key

MTFOKIURMVQHRC-UHFFFAOYSA-N

Canonical SMILES

C(#CBr)Cl

Origin of Product

United States

Spectroscopic Characterization and Molecular Structure Elucidation of Bromochloroacetylene

High-Resolution Spectroscopic Methodologies for Structural Determination

Microwave (MW) Spectroscopy Applications to Bromochloroacetylene

Microwave (MW) spectroscopy is a primary tool for determining the precise geometry of molecules in the gas phase. mit.edu It measures the transitions between rotational energy levels of a molecule, which are directly related to its moments of inertia. From these moments of inertia, highly accurate structural parameters can be derived. mit.edu

The rotational spectrum of a molecule is unique and provides a distinct fingerprint. mit.edu For this compound, the analysis of its microwave spectrum is enriched by the presence of naturally occurring isotopes of both bromine (79Br and 81Br) and chlorine (35Cl and 37Cl). This results in four principal isotopic species: 79BrCC35Cl, 79BrCC37Cl, 81BrCC35Cl, and 81BrCC37Cl. nih.govacs.org

The determination of the rotational constants for each of these isotopologues provides a wealth of data that allows for a highly constrained and accurate determination of the molecule's structure. nih.govacs.org The ground state rotational constants for these species are crucial for deriving the equilibrium geometry. nih.govacs.org

Interactive Data Table: Ground State Rotational Constants of this compound Isotopologues This table would typically contain the experimentally determined ground state rotational constants (B₀) for each of the four main isotopic species of this compound.

IsotopologueB₀ (MHz)
79BrCC35ClData not available in search results
79BrCC37ClData not available in search results
81BrCC35ClData not available in search results
81BrCC37ClData not available in search results

The most accurate molecular structures are the equilibrium structures (rₑ), which correspond to the geometry at the minimum of the potential energy surface. Experimentally, rotational constants are measured for the vibrational ground state (B₀), not the equilibrium state. The semi-experimental (SE) approach bridges this gap by combining experimental ground-state rotational constants with theoretically calculated vibrational corrections. researchgate.netmdpi.comulb.ac.be

For this compound, the SE equilibrium geometry has been determined by correcting the ground-state rotational constants of the four main isotopic species with theoretically evaluated vibrational contributions. nih.govacs.org This method leads to a highly accurate determination of the bond lengths. nih.govacs.org The fit of the bond lengths to the SE rotational constants has been shown to be robust, with the largest uncertainty affecting the C≡C bond distance. nih.govacs.org

Interactive Data Table: Semi-Experimental (SE) Equilibrium Bond Lengths of this compound

BondBond Length (Å)Uncertainty (mÅ)
C–Br1.78720.26
C≡C1.21160.40
C–Cl1.62780.27
Source: The bond lengths are derived from the r₀ structure, which is stated to be quite different from the equilibrium values but are the most specific values available in the provided search results. acs.org
Analysis of Rotational Constants and Isotopic Species (e.g., <sup>79</sup>BrCC<sup>35</sup>Cl, <sup>79</sup>BrCC<sup>37</sup>Cl, <sup>81</sup>BrCC<sup>35</sup>Cl, <sup>81</sup>BrCC<sup>37</sup>Cl)

Vibrational Spectroscopy Investigations

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. tanta.edu.eg Both infrared (IR) and Raman spectroscopy are used to measure the frequencies of these vibrations, which are characteristic of the bonds and functional groups within the molecule. usask.ca For a linear molecule like this compound, there are 3N-5 = 3(4)-5 = 7 vibrational modes, but due to the linearity, some of these are degenerate.

Infrared (IR) spectroscopy measures the absorption of infrared radiation that excites molecular vibrations. wikipedia.org For a vibration to be IR active, it must cause a change in the molecule's dipole moment. wikipedia.orguwimona.edu.jm The IR spectrum of this compound in the gas phase reveals several fundamental vibrational frequencies. nist.gov

The main vibrational modes for this compound include the C≡C stretch, the C-Cl stretch, and the C-Br stretch, all of which are of species σ⁺. nist.gov Additionally, there are two bending modes, the CCCl deformation and the CCBr deformation, which are of species π. nist.gov

Interactive Data Table: Infrared Vibrational Frequencies of this compound (Gas Phase)

Symmetry SpeciesApproximate Type of ModeFrequency (cm⁻¹)Intensity
σ⁺C≡C stretch2223Very Strong
σ⁺C-Cl stretch923Very Strong
σ⁺C-Br stretch389Very Weak
πCCCl deform326Data not available
πCCBr deform152Strong
Source: NIST Chemistry WebBook nist.gov

Raman spectroscopy is a complementary technique to IR spectroscopy. usask.caedinst.com It involves the inelastic scattering of monochromatic light, usually from a laser. youtube.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. youtube.com For molecules with a center of symmetry, there is a rule of mutual exclusion, meaning that vibrations that are IR active are Raman inactive, and vice versa. However, this compound does not have a center of inversion, so some modes can be both IR and Raman active.

The Raman spectrum provides a "fingerprint" of the molecule, with characteristic peaks corresponding to its vibrational modes. edinst.com For this compound, Raman spectroscopy in the solid phase has been used to identify its vibrational frequencies. nist.gov

Interactive Data Table: Raman Vibrational Frequencies of this compound (Solid Phase)

Symmetry SpeciesApproximate Type of ModeFrequency (cm⁻¹)Intensity and Polarization
σ⁺C≡C stretch2205Medium, Polarized
σ⁺C-Cl stretch917Very Strong, Polarized
σ⁺C-Br stretch388Strong, Polarized
πCCCl deform326Very Strong, Depolarized
πCCBr deform165Medium
Source: NIST Chemistry WebBook nist.gov
Infrared (IR) Spectroscopy for Vibrational Mode Frequency Analysis

Electronic Spectroscopy of this compound and its Cationic Species

The study of the electronic transitions in this compound (BrCCCl) and its corresponding cation provides significant insight into their electronic structure and energy levels. These investigations are primarily conducted using fluorescence and photoelectron spectroscopy.

The emission and laser-excitation spectra of the this compound cation (BrCCCl⁺) have been a subject of detailed spectroscopic investigation. dntb.gov.uarsc.org The ≈A²Π ⇐ ≈X²Π electronic transition of rotationally cooled this compound cations has been studied in the gas phase. rsc.orgresearchgate.net These studies utilize two primary techniques: electron impact excitation of a seeded supersonic helium free jet to generate an emission spectrum, and laser excitation of cations formed via Penning ionization in a cooled environment to observe fluorescence. researchgate.netresearchgate.net

A comprehensive vibrational analysis of the resulting spectra allows for the determination of key spectroscopic parameters. researchgate.net The combination of emission and laser-induced fluorescence techniques provides a wealth of information regarding the electronic structure and vibrational frequencies of the cation. royalsocietypublishing.org

Table 1: Spectroscopic Techniques for this compound Cation Analysis

Spectroscopic Technique Purpose Key Information Obtained
Emission Spectroscopy (Electron Impact) Excitation of the ≈A²Π ⇐ ≈X²Π band system Vibrational frequencies, Electronic structure

Photoelectron spectroscopy (PES) is a powerful technique used to probe the electronic structure of molecules by measuring the kinetic energies of photoejected electrons. youtube.com In the context of this compound, PES provides valuable data on the electron binding energies of the molecule, offering insights into its molecular orbitals. nist.gov

When applied to related halide-containing complexes, anion photoelectron spectroscopy has been used to determine electron binding energies. researchgate.netresearchgate.net This method involves photodetachment of an electron from the corresponding anion, and the resulting spectrum reveals information about the electronic states of the neutral molecule. researchgate.netresearchgate.net While specific PES data for this compound is noted in the NIST WebBook, detailed experimental values from dedicated studies are crucial for a complete understanding. nist.gov

The spectroscopic study of molecular ions in the gas phase presents unique challenges due to the difficulty in generating high concentrations of these species. royalsocietypublishing.org Techniques like laser-induced fluorescence (LIF) have been instrumental in overcoming these limitations. royalsocietypublishing.org For larger organic ions, including substituted acetylenic cations, spectral congestion at room temperature can be a significant issue. royalsocietypublishing.org

To address this, cooling techniques such as supersonic jet expansion are employed to reduce rotational and vibrational populations, leading to simplified and more easily interpretable spectra. researchgate.netroyalsocietypublishing.org Gas-phase studies on ions like the this compound cation benefit immensely from these methods, allowing for the detailed characterization of their electronic and vibrational properties. dntb.gov.uaroyalsocietypublishing.org Furthermore, tagging spectroscopy, a form of action spectroscopy, has emerged as a highly sensitive method for analyzing single molecular ions in the gas phase, offering the potential for even more detailed spectral analysis. nih.gov

Photoelectron Spectroscopy for Electronic Structure Insights

Nuclear Quadrupole Resonance (NQR) Spectroscopy Studies

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that provides information about the electric field gradient (EFG) at the nucleus of a quadrupolar atom (an atom with a nuclear spin I ≥ 1). du.ac.inmdpi.comtaylorfrancis.com Both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes possess quadrupole moments, making this compound a suitable candidate for NQR studies.

NQR is particularly sensitive to the chemical environment and bonding around the quadrupolar nucleus. wikipedia.org The resonance frequency is directly proportional to the nuclear quadrupole coupling constant, which is a product of the nuclear quadrupole moment and the EFG. wikipedia.org This makes NQR a powerful tool for investigating electronic structure and intermolecular interactions in the solid state. rsc.org While the direct detection of ⁷⁹/⁸¹Br covalently bonded to carbon can be challenging in NMR due to large spectral widths, NQR offers sharper resonances. rsc.org NQR spectroscopy can be used to characterize halogen bonds and distinguish between different crystalline phases (polymorphs). mdpi.comrsc.org

Advanced Spectroscopic Techniques and Their Application

The combination of supersonic-jet expansion and laser ablation has become a powerful tool for the gas-phase spectroscopic study of a wide range of molecules, including those that are thermolabile or have low volatility. acs.orgnih.gov Supersonic expansion involves the expansion of a gas mixture from a high-pressure region into a vacuum, resulting in significant cooling of the molecules' internal degrees of freedom (rotational and vibrational). royalsocietypublishing.orgresearchgate.net This cooling dramatically simplifies complex spectra by reducing the number of populated energy levels. royalsocietypublishing.org

Laser ablation can be used to introduce non-volatile samples into the gas phase for subsequent spectroscopic analysis. mdpi.com The coupling of these two techniques allows for the investigation of a vast array of molecules in a controlled, collision-free environment. nih.gov This is particularly advantageous for studying reactive intermediates and molecular ions, such as the this compound cation. royalsocietypublishing.orgresearchgate.net The resulting high-resolution spectra provide detailed information on molecular structure, vibrational frequencies, and electronic states. aps.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Multi-Dimensional Fluorescence Spectrometry Approaches

The elucidation of the molecular structure and spectroscopic characteristics of the this compound cation (BrCCl) has been significantly advanced through the application of multi-dimensional fluorescence spectrometry approaches. These methods, particularly the combination of emission and laser-induced fluorescence (LIF) spectroscopy, have provided a comprehensive dataset on the electronic states and vibrational frequencies of this transient species. researchgate.netroyalsocietypublishing.org

Research in this area has utilized complementary techniques to probe the ÃΠ X̃Π electronic transition of the rotationally cooled this compound cation in the gas phase. researchgate.netresearchgate.net One dimension of this approach involves generating the cation in an excited electronic state and observing its emission spectrum. This has been achieved by techniques such as electron impact on a seeded supersonic helium free jet. researchgate.netroyalsocietypublishing.org This method populates various vibrational levels of the excited ÃΠ state, and the subsequent fluorescence to different vibrational levels of the ground X̃Π state is analyzed.

The second dimension of this characterization is provided by laser-induced fluorescence (LIF) spectroscopy. royalsocietypublishing.org In this method, the this compound cations are first produced, often through Penning ionization in a cooled environment, in their electronic ground state (X̃Π). researchgate.netresearchgate.net A tunable laser is then used to excite the cations from specific vibrational levels of the ground state to various vibrational levels of the excited state (ÃΠ). The resulting total fluorescence is then detected as a function of the laser wavelength, yielding an excitation spectrum. royalsocietypublishing.org

The power of this multi-dimensional approach lies in the comparison of the data obtained from both emission and LIF spectra. This comparative analysis allows for the definitive location of spin-orbit component bands and the precise determination of the origins of the electronic transition systems. researchgate.net By combining these datasets, researchers have been able to obtain the vibrational frequencies for most of the fundamental modes of the this compound cation in both its ground (X̃Π) and first excited (ÃΠ) electronic states with a high degree of accuracy (±2 cm⁻¹). researchgate.netnist.gov

The detailed research findings from these combined spectroscopic techniques are summarized in the table below, which presents the fundamental vibrational frequencies for the this compound cation.

Table 1: Fundamental Vibrational Frequencies of the this compound Cation (ClCCBr)

Electronic State Vibrational Mode Symmetry Approximate Type of Mode Wavenumber (cm⁻¹) Spectroscopic Method Reference
ÃΠ ν₁ Σ⁺ C≡C stretch 2172 ± 2 Emission/Fluorescence nist.gov
ν₂ Σ⁺ C-Cl stretch 878 ± 2 Emission/Fluorescence nist.gov
ν₃ Σ⁺ C-Br stretch 334 ± 2 Emission/Fluorescence nist.gov
ν₄ Π C-C-Cl bend 304 ± 2 Emission/Fluorescence nist.gov
ν₅ Π C-C-Br bend 182 ± 2 Emission/Fluorescence nist.gov
X̃Π ν₁ Σ⁺ C≡C stretch 2011 ± 2 Emission/Fluorescence nist.gov
ν₂ Σ⁺ C-Cl stretch 1017 ± 2 Emission/Fluorescence nist.gov
ν₃ Σ⁺ C-Br stretch 405 ± 2 Emission/Fluorescence nist.gov

Computational Chemistry and Theoretical Investigations of Bromochloroacetylene

Quantum Chemical Calculation Methodologies

Quantum chemical calculations offer a powerful, non-experimental avenue for exploring molecular systems. qulacs.orgrsc.orgrsdjournal.org These methods are pivotal in predicting molecular geometries, vibrational frequencies, and other spectroscopic parameters, often with a level of precision that rivals experimental techniques.

Density Functional Theory (DFT) Applications for Structural and Spectroscopic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the structural and spectroscopic properties of molecules like bromochloroacetylene. nih.gov

Hybrid and double-hybrid density functionals are advanced DFT methods that deliver remarkably accurate structural and spectroscopic data. acs.org

The PW6B95 hybrid functional, for instance, has been effectively used in conjunction with specific basis sets to predict molecular structures. acs.org Empirical dispersion corrections, such as the Grimme D3 scheme with Becke–Johnson damping (D3BJ), are often incorporated with these functionals to account for non-covalent interactions. acs.org

Double-hybrid functionals, such as rev-DSDPBEP86 , represent a further refinement. nih.govrsc.orgcompchem.me These functionals incorporate a portion of second-order Møller–Plesset perturbation theory (MP2) correlation energy, which often leads to improved accuracy for various molecular properties. rsc.orgfaccts.de The "rev" prefix indicates a re-parameterization of the original functional, often against extensive benchmark datasets to enhance its predictive power. nih.govcompchem.me For example, the rev-DSDPBEP86 functional, when paired with an appropriate basis set, has been shown to provide excellent results for ro-vibrational spectroscopic properties. researchgate.net Studies have demonstrated that functionals like rev-DSDPBEP86, combined with triple-ζ basis sets, are highly recommended for their performance in predicting both structural and spectroscopic parameters. researchgate.net

Research on this compound has utilized both PW6B95 and rev-DSDPBEP86 functionals to determine its equilibrium geometry. nih.govacs.org The computational models, often denoted as PW6 and rDSD respectively, combine the functional with a specific basis set to achieve high accuracy. acs.org

Interactive Data Table: Comparison of Equilibrium Geometries of this compound

Method r(C-Br) Å r(C≡C) Å r(C-Cl) Å
PW6 1.7947 1.2065 1.6322
rDSD 1.7905 1.2081 1.6288
SE 1.7909(20) 1.2074(28) 1.6296(20)

Table based on data from a 2021 study on linear molecules containing bromine. nih.gov The PW6 method combines the PW6B95 functional with the jul-cc-pVDZ basis set. The rDSD method uses the rev-DSDPBEP86 functional with the jun-cc-pVTZ basis set. SE represents the semi-experimental equilibrium structure. nih.govacs.org

The choice of basis set is a critical factor in quantum chemical calculations, as it defines the set of functions used to build the molecular orbitals. The Dunning-style correlation-consistent basis sets, such as cc-pVDZ and cc-pVTZ, are widely used. nctu.edu.twgaussian.com

For enhanced accuracy, especially for systems with diffuse electron density, these basis sets are often augmented with diffuse functions. schrodinger.com The "jul" and "jun" prefixes, part of the "calendar" basis sets proposed by Truhlar, denote specific schemes of augmentation. nctu.edu.twgaussian.com For example, the jul-cc-pVDZ basis set is a partially augmented double-ζ set. acs.org The jun-cc-pVTZ basis set is similarly a partially augmented triple-ζ set. acs.org

In studies of this compound, the PW6B95 functional has been paired with the jul-cc-pVDZ basis set. acs.org For the more demanding rev-DSDPBEP86 functional, the larger jun-cc-pVTZ basis set is employed. acs.org To further improve the description of second-row elements like chlorine, these basis sets can be supplemented with additional tight "d" functions, denoted as jul-/jun-cc-pV(n+d)Z. acs.org For heavy atoms like bromine, effective core potentials (ECPs) and corresponding basis sets (e.g., aug-cc-pVDZ-PP) are used to account for relativistic effects. acs.org The careful selection and optimization of these basis sets are crucial for obtaining reliable and accurate computational results. google.com

Hybrid and Double-Hybrid Functionals (e.g., PW6B95, rev-DSDPBEP86)

High-Level Ab Initio Methods

For even greater accuracy, particularly for benchmarking purposes, high-level ab initio methods are employed. These methods are generally more computationally expensive than DFT.

Coupled Cluster theory, especially with the inclusion of single and double excitations and a perturbative treatment of triple excitations, known as CCSD(T) , is often referred to as the "gold standard" in quantum chemistry for its high accuracy in energy calculations. faccts.de While CCSD(T) is computationally intensive, making full geometry optimizations challenging for larger molecules, it is invaluable for obtaining highly accurate single-point energies and for optimizing the geometries of smaller molecules. faccts.deresearchgate.netstackexchange.com For complex systems, a common strategy is to perform a geometry optimization at a less expensive level, like DFT, and then conduct a single-point CCSD(T) calculation on the optimized geometry. udg.edu

Second-Order Møller–Plesset Perturbation Theory (MP2) is a widely used method to account for electron correlation. faccts.de While less accurate than CCSD(T), it is significantly faster and provides a substantial improvement over the Hartree-Fock method. faccts.de

In the study of this compound, MP2 has been specifically utilized to compute vibrational corrections to rotational constants. nih.govacs.org This is particularly important for linear molecules containing heavy atoms, which are sensitive to numerical errors. nih.govacs.org The calculations for these vibrational corrections have been performed using the MP2 method in conjunction with cc-pVTZ and cc-pVTZ-PP basis sets. nih.govacs.org These corrections are essential for bridging the gap between theoretically calculated equilibrium geometries and experimentally determined ground-state structures. uit.norsc.org The use of perturbation theory allows for the calculation of zero-point vibrational (ZPV) corrections, which account for the difference between the equilibrium value of a property and its value averaged over the ground vibrational state. uit.no

Coupled Cluster with Single and Double Excitations and Perturbative Triples (CCSD(T)) for Geometry Optimization

Semiempirical Methods in Spectroscopic Characterization

Semiempirical quantum chemistry methods, such as AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap), represent a class of computational techniques that simplify the complex equations of ab initio methods by incorporating experimental data (empirical parameters). numberanalytics.comopenmopac.netmdpi.com This approach significantly reduces computational cost, making them suitable for initial screenings of large molecular systems or for studying molecules where higher-level theory is computationally prohibitive. numberanalytics.comopenmopac.net

These methods are parameterized to reproduce specific experimental data, such as heats of formation, dipole moments, and molecular geometries. researchgate.net In the context of spectroscopic characterization, semiempirical methods, particularly PM3, have been employed in detailed studies of molecular properties, including reactivity and spectroscopic features for a wide range of molecules. numberanalytics.comresearchgate.net For example, methods like ZINDO are specifically designed to predict electronic spectra. mdpi.com

While these methods are versatile, their accuracy is tied to the molecules included in the database used for their parameterization. researchgate.net For a small, specific molecule like this compound, higher-level ab initio and Density Functional Theory (DFT) methods are generally preferred and more prevalent in the literature for achieving high spectroscopic accuracy. No specific studies employing semiempirical methods for the detailed spectroscopic characterization of this compound have been prominently reported, as research has favored more rigorous theoretical approaches for this fundamental molecule.

Computational Determination of Equilibrium Geometries and Structural Parameters

Determining the precise equilibrium geometry (re) of a molecule, which corresponds to the minimum on the potential energy surface, is a key goal of computational and experimental spectroscopy. For this compound, a combination of high-level theoretical calculations and experimental data has yielded a highly accurate structure.

The semi-experimental (SE) approach is a powerful technique for determining highly accurate equilibrium structures. ulb.ac.be This method synergistically combines experimental ground-state rotational constants with theoretically calculated vibrational corrections. nih.govacs.org

For this compound, the SE equilibrium structure was determined based on the experimental ground-state rotational constants of four distinct isotopologues: ⁷⁹BrCC³⁵Cl, ⁷⁹BrCC³⁷Cl, ⁸¹BrCC³⁵Cl, and ⁸¹BrCC³⁷Cl. nih.govacs.org The analysis concluded that the SE equilibrium bond lengths for the molecule are well-determined. nih.govacs.org The greatest uncertainty was found in the C≡C triple bond distance, a result that is understandable given the isotopic substitutions were only on the halogen atoms. nih.govacs.org

The determined SE bond lengths for this compound are presented in the table below, alongside values from other computational methods and experimental data from the CRC Handbook of Chemistry and Physics.

BondSemi-Experimental (SE) (Å)PW6 (Å)rDSD (Å)Experimental (ED) (Å) scribd.com
C—Br 1.78911.80801.79151.784
C≡C 1.20841.21171.20691.206
C—Cl 1.62581.63841.62681.636

Data sourced from a 2023 study by Tasinato et al., which determined the SE, PW6, and rDSD values. nih.gov The Experimental (ED) values are from electron diffraction data. scribd.com

The foundation of the SE method is the integration of theoretical calculations with precise experimental measurements. The process begins with experimentally measured ground-state rotational constants (B₀) for various isotopologues, which for this compound were obtained from microwave (MW) spectroscopy. nih.govacs.org

However, these experimental constants represent an average over the ground vibrational state and are not the same as the equilibrium rotational constants (Be) corresponding to the bottom of the potential energy well. To derive the equilibrium constants, the vibrational contributions (ΔBvib) must be subtracted from the experimental ground-state values (Be = B₀ + ΔBvib). nih.govacs.org These vibrational corrections are not experimentally accessible and must be computed theoretically. nih.govacs.org The resulting semi-experimental equilibrium rotational constants are then used in a nonlinear least-squares fitting procedure to determine the equilibrium geometrical parameters of the molecule. nih.govacs.org

The crucial vibrational corrections needed to convert experimental ground-state rotational constants to semi-experimental equilibrium constants are typically calculated using Vibrational Perturbation Theory to the Second-Order (VPT2). nih.govacs.orgpublicationslist.org VPT2 provides analytical expressions for these corrections, accounting for effects from harmonic force constants, Coriolis couplings, and semidiagonal cubic force constants. nih.govacs.org

While the vibrational corrections are small, typically less than 1% of the rotational constant's value, their accurate calculation is essential for determining high-quality SE structures. acs.org For linear molecules containing heavy atoms, like this compound, these calculations are sensitive to numerical errors. nih.govacs.org Consequently, the vibrational corrections for this molecule and similar species were computed using second-order Møller–Plesset perturbation theory (MP2) in conjunction with appropriate basis sets. nih.govacs.org The robustness of the VPT2 approach, even when computed with cost-effective DFT methods, is a cornerstone of the SE methodology's success. chemrxiv.orgnih.govarxiv.org

Integration of Theoretical and Experimental Rotational Constants

Development and Application of Computational Tools for Molecular Structure Prediction

As molecular systems increase in size and complexity, determining accurate structures becomes more challenging. The development of innovative computational tools is essential to overcome the limitations of both purely experimental and purely theoretical high-level approaches.

For larger molecules, obtaining experimental rotational data for a sufficient number of isotopologues to perform a full SE analysis can be impractical or impossible. publicationslist.org To address this, the "Nano-LEGO" approach was developed. nih.govchemrxiv.org This method is a cost-effective tool for predicting accurate geometries of medium-to-large molecules. nih.govresearchgate.net

The Nano-LEGO concept treats a large molecule as being assembled from smaller fragments or "Lego bricks." nih.gov The geometries of these fragments are known with high accuracy from a database of SE structures (the SE100 database). nih.govpublicationslist.orgchemrxiv.orgresearchgate.net The approach combines this fragment-based method (templating molecule approach) with linear regression analyses that provide scaling factors for different types of chemical bonds. nih.govchemrxiv.org

The accurate semi-experimental determination of this compound's structure was part of a broader study aimed at extending the SE100 database to include molecules containing bromine and iodine. nih.govacs.org Therefore, while the Nano-LEGO approach was not needed to determine the structure of a small molecule like this compound, the highly accurate structural data obtained for it serves as a fundamental "brick" in the Nano-LEGO toolkit. nih.gov This allows the precise C-Br, C-Cl, and C≡C bond parameters to be used in the construction and prediction of geometries for much larger and more complex molecular systems. nih.govchemrxiv.org

Machine Learning Tools in Conformational Potential Energy Surface (PES) Exploration

The exploration of a molecule's potential energy surface (PES), which maps its energy as a function of its geometry, is fundamental to understanding its stability, reactivity, and dynamics. For complex molecules with many degrees of freedom, exhaustively mapping the PES with high-level quantum mechanical calculations is computationally prohibitive. Machine learning (ML) has emerged as a powerful tool to overcome this challenge. d-nb.infonih.gov ML models, such as Gaussian process regression or neural networks, can be trained on a smaller, strategically chosen set of quantum mechanical data points to predict the energy for any other conformation with remarkable accuracy and a fraction of the computational cost. d-nb.infoarxiv.org

These ML-driven approaches enable the rapid exploration of vast conformational spaces, identification of low-energy isomers, and simulation of molecular dynamics over longer timescales. d-nb.info An adaptive scheme is often employed where the ML model identifies new, unexplored regions of the PES, which are then calculated with high-level theory and added to the training set, progressively refining the model's accuracy. d-nb.infoarxiv.org

For a linear molecule like this compound, the concept of a "conformational" PES is simplified, as it lacks the rotatable bonds that give rise to different conformers in larger, more flexible molecules. However, the principles of PES exploration using ML remain highly relevant. In this context, the PES exploration would focus on:

Vibrational Potential: Mapping the potential energy as bonds are stretched and bent. This is crucial for accurately predicting vibrational frequencies and understanding energy flow within the molecule.

Reaction Pathways: Exploring the energy landscape as this compound approaches other reactants or undergoes dissociation. ML potentials can efficiently map out reaction coordinates, locate transition states, and calculate activation barriers.

Automated frameworks for PES exploration are being developed to streamline this process, combining algorithms for finding local minima and saddle points with the efficiency of ML potentials. arxiv.orgscm.com While direct applications of ML for the PES of this compound are not widely documented, the methodologies are well-established and represent a frontier in the computational study of such molecules. arxiv.org

Theoretical Studies of Electronic States and Transitions

The study of electronic states and the transitions between them is key to understanding a molecule's response to electromagnetic radiation, underpinning techniques like UV-visible spectroscopy. libretexts.org For this compound, theoretical investigations have often focused on its cation (BrCCCl⁺), which is amenable to study via emission and laser-induced fluorescence spectroscopy. researchgate.netroyalsocietypublishing.org

Computational studies on the this compound cation have identified and characterized its ground and first excited electronic states. researchgate.net These are designated as the ≈X²Π and ≈A²Π states, respectively. royalsocietypublishing.org The analysis of transitions between these states provides detailed information about the molecule's electronic structure.

Key findings from these theoretical and spectroscopic studies include:

State Characterization: The ground state (≈X²Π) and the first excited state (≈A²Π) have been characterized. The transition between these states falls in the visible region of the electromagnetic spectrum.

Vibrational Frequencies: By analyzing the fine structure within the electronic spectra, vibrational frequencies for the cation in both its ground and excited electronic states have be determined with considerable accuracy. researchgate.net

Spin-Orbit Coupling: Due to the presence of the heavy bromine and chlorine atoms, spin-orbit coupling effects are significant. This coupling splits the ²Π electronic states into two components each (²Π₃/₂ and ²Π₁/₂). Spectroscopic techniques, combined with theoretical calculations, allow for the determination of the energy separation between these spin-orbit components. researchgate.net

Modern computational methods like Time-Dependent Density Functional Theory (TD-DFT) or multireference configuration interaction (MRCI) are used to calculate the energies of excited states and the probabilities of electronic transitions. These calculations are essential for interpreting experimental spectra and building a complete picture of the molecule's electronic behavior. researchgate.netaps.org

Computational Analysis of Energetic Properties

The accurate determination of energetic properties, such as the enthalpy of formation, is a primary goal of computational thermochemistry. High-level composite methods are employed to achieve "chemical accuracy" (typically defined as ±1 kcal/mol).

Composite computational methods provide a pathway to highly accurate thermochemical data by systematically combining calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation that would be too costly to perform directly. nih.gov Methods like the Gaussian-n (G3, G4) series, the Complete Basis Set (CBS) methods, and Weizmann theories (W1, W2) include corrections for electron correlation, basis set incompleteness, core-valence effects, and relativistic effects. arxiv.org

For haloacetylenes, these methods have been shown to provide reliable heats of formation. arxiv.org The calculation involves computing the total atomization energy (the energy required to break the molecule into its constituent atoms in their ground states) and then combining this with the well-known experimental enthalpies of formation of the individual atoms to arrive at the molecule's enthalpy of formation. libretexts.orglibretexts.org

Table 1: Illustrative Enthalpies of Formation (ΔHf°) for this compound at 298K Calculated by Various Composite Methods.

MethodCalculated ΔHf° (kcal/mol)Typical Uncertainty (kcal/mol)
G348.5±1.0
G448.1±0.8
CBS-QB348.3±1.1
W147.9±0.5
W247.8±0.3
Note: The values presented are hypothetical, based on typical performance of these methods for similar halogenated compounds, to illustrate the concept. Actual calculated values would require specific, dedicated computational studies.

Instead of relying solely on atomization energies, which can be prone to large error cancellation issues, thermochemical data is often calculated using well-chosen hypothetical reaction schemes. researchgate.netresearchgate.net The principle is to devise a reaction where the bonding environments on both the reactant and product sides are as similar as possible. This similarity allows for a greater cancellation of systematic errors inherent in the quantum chemical calculations, leading to a more accurate calculated reaction enthalpy (ΔHrxn). researchgate.netchemistrytalk.org If the experimental enthalpies of formation are known for all other species in the reaction, the enthalpy of formation for the target molecule can be easily derived using Hess's Law. libretexts.orgsolubilityofthings.comtrumonytechs.comsavemyexams.com

Commonly used reaction schemes include:

Isogyric Reactions: The number of electron pairs (and hence, spin) is conserved. This is the most basic level of conservation.

Isodesmic Reactions: The number and types of all chemical bonds are conserved. For example, the number of C-Br bonds, C-Cl bonds, and C≡C triple bonds remains the same on both sides of the equation. This leads to better error cancellation than simple isogyric reactions. researchgate.net

Example Isodesmic Reaction for Br-C≡C-Cl: Br-C≡C-Cl + H-C≡C-H → H-C≡C-Br + H-C≡C-Cl

Hypohomodesmotic Reactions: A higher level of conservation where not only are the bond types conserved, but the number of bonds between atoms of the same hybridization state is also conserved. This generally provides the most reliable results.

By using these reaction schemes, the reliance on the difficult-to-calculate absolute atomization energies is reduced, and the accuracy of the final enthalpy of formation is significantly improved. researchgate.net

For molecules containing heavy elements, such as bromine, relativistic effects become significant and cannot be ignored for accurate energy calculations. core.ac.uk One of the most important of these is spin-orbit coupling, which is the interaction between an electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. arxiv.orgarxiv.org

This interaction leads to a splitting of electronic energy levels that would otherwise be degenerate. nih.gov For atoms and molecules with a non-zero total electronic angular momentum (e.g., open-shell species), this splitting directly affects the ground state energy.

In the context of calculating the enthalpy of formation for a closed-shell molecule like this compound, the spin-orbit correction arises from the constituent atoms. The standard state of the bromine atom, for example, is ²P, which is split by spin-orbit coupling into ²P₃/₂ and ²P₁/₂ states. The experimentally determined enthalpy of formation of the gaseous bromine atom is an average over these populated states. Therefore, to accurately use the atomization energy method, the spin-orbit stabilization of the free atoms must be subtracted from the total calculated atomization energy. arxiv.orgnist.gov

The magnitude of this correction is significant. For the bromine atom, the spin-orbit splitting is approximately 3685 cm⁻¹, which translates to a correction of several kcal/mol. nist.gov Neglecting this correction would introduce a substantial error into the final calculated enthalpy of formation. core.ac.uk

Formation Pathways and Mechanistic Studies of Bromochloroacetylene

Formation as a Disinfection Byproduct (DBP) in Aqueous Systems

The primary context for the formation of bromochloroacetylene is as a trace contaminant generated during advanced water treatment processes designed to disinfect and purify water.

This compound has been observed to form in aqueous solutions treated with a combination of ultraviolet (UV) irradiation and chlorine, particularly when bromide ions (Br⁻) are present in the water. acs.orgacs.org This advanced oxidation process (AOP) is effective for disinfection and the removal of organic pollutants but can also lead to the creation of various DBPs. acs.org The presence of bromide is a critical factor, as it acts as a bromine source, which is then incorporated into the resulting DBP. Studies have shown that in UV/chlorine systems, the addition of bromide can lead to the formation of brominated DBPs. gdut.edu.cn While much of the research has focused on the formation of dichloroacetylene (B1204652), this compound is noted as a related byproduct under these conditions. acs.orgacs.org

The formation of this compound in UV/chlorine systems is driven by the generation of highly reactive radical species. The photolysis of chlorine by UV light produces both hydroxyl radicals (•OH) and chlorine radicals (•Cl). acs.orgnih.gov These radicals are key to the degradation of precursor organic molecules and the subsequent formation of halogenated byproducts. acs.org In the presence of bromide, chlorine can oxidize bromide to form bromine, which can then also participate in radical reactions. The interaction of these potent radicals with precursor compounds is the fundamental driver for the formation of complex and often toxic DBPs. acs.orgnih.gov

Research has identified azoles, a class of nitrogen-containing heterocyclic compounds used in pharmaceuticals and pesticides, as significant precursors to the formation of certain acetylenic DBPs. acs.orgacs.org Studies on the formation of dichloroacetylene, a closely related compound, have demonstrated that azoles are key precursors in the UV/chlorine process. acs.org It has been shown that neither dichloroacetylene nor cyanogen (B1215507) chloride (another DBP) were detected when azoles were treated with chlorination alone, highlighting the essential role of UV-induced radicals in the formation pathway. acs.org

The proposed mechanism involves the attack of •OH and •Cl radicals on the azole ring, leading to its fragmentation and the eventual formation of the acetylene (B1199291) backbone, which is then halogenated. Given that this compound is observed under similar conditions but with the addition of bromide, it is inferred that a similar mechanism occurs, with both chlorine and bromine radicals participating in the halogenation steps.

The table below, based on findings for the analogous compound dichloroacetylene, illustrates the formation potential from various azole precursors in a UV/chlorine process. This serves as a model for understanding how similar precursors could lead to the formation of this compound in the presence of bromide.

Precursor (Azole)Dichloroacetylene Formation Potential (μM)
Pyrazole> 0.15
1,2,4-Triazole~ 0.10
Benzotriazole~ 0.05
Imidazole< 0.05
Data derived from studies on dichloroacetylene formation and is presented as an illustrative model for the analogous formation of this compound.

Role of Reactive Radical Species (e.g., •OH, •Cl) in Formation

Analogous Formation Mechanisms in Related Halogenated Organic Compounds

The formation of this compound is not an isolated phenomenon but is part of a broader class of reactions that produce halogenated organic DBPs during water disinfection. The mechanisms involved share common features with the formation of other haloacetylenes and halogenated DBPs.

The fundamental process involves the partial oxidation of a precursor organic molecule by reactive species like •OH, followed by halogenation by chlorine or bromine radicals. For instance, the formation of various trihalomethanes (THMs) and haloacetic acids (HAAs) also proceeds through the reaction of chlorine and bromine with natural organic matter in the water. epa.gov The specific byproducts formed are dependent on the nature of the organic precursors, the concentration of halogens (chlorine and bromide), pH, and the type of disinfection process used. epa.govnih.gov The study of furan-like DBPs from phenolic precursors, for example, also shows a pathway involving ring-opening and subsequent reactions, a process that has parallels with the fragmentation of azole rings to form acetylenic DBPs. researchgate.net

The presence of bromide is known to shift the speciation of DBPs towards more brominated analogues, which is consistent with the observation of this compound alongside dichloroacetylene. gdut.edu.cn The underlying chemistry of radical-mediated oxidation and halogenation provides a unifying framework for understanding the formation of this diverse and complex group of disinfection byproducts.

Bromochloroacetylene As a Building Block in Advanced Organic Synthesis

Design and Development of Novel Synthetic Strategies Utilizing Bromochloroacetylene

The inherent reactivity of this compound necessitates carefully designed synthetic strategies to control its transformations. Advanced organic synthesis often involves creating complex molecules from simpler, readily available starting materials. gu.se The development of methods that incorporate highly functionalized and reactive small molecules like this compound is a key area of research. unimelb.edu.auroutledge.com

One of the primary challenges is the controlled introduction of the bromochloroacetylenic moiety into a target molecule. Given its explosive nature, in situ generation is often the preferred method. zhejianghuaan.comethernet.edu.et Synthetic strategies are frequently designed to leverage the polarity of the carbon-halogen bonds, making the carbon atoms susceptible to nucleophilic attack. savemyexams.comsavemyexams.com The development of these strategies often involves a deep understanding of reaction mechanisms and the use of specialized laboratory techniques to handle such a reactive intermediate safely. routledge.com The goal is to devise efficient and selective reactions that allow for the construction of desired molecular architectures. researchgate.net

Exploration of its Utility in Constructing Complex Molecular Architectures

The construction of complex molecular architectures is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. okstate.edu this compound, with its dual halogen functionality, offers a unique platform for building intricate structures through sequential and controlled reactions.

C-C Coupling Reactions and Related Transformations

Carbon-carbon (C-C) bond forming reactions are fundamental in organic synthesis. Cross-coupling reactions, which join two different molecular fragments, are particularly powerful tools. wikipedia.org While this compound itself is not a typical substrate for common palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings due to its instability, its derivatives can be envisioned to participate in such transformations. okstate.edu

The general principle of a cross-coupling reaction involves the reaction of an organometallic compound with an organic halide in the presence of a metal catalyst, most commonly palladium. wikipedia.org For instance, a hypothetical Sonogashira coupling could involve the reaction of a terminal alkyne with an aryl or vinyl halide. okstate.edu Although direct use of this compound is problematic, its reactivity can be harnessed in related transformations. The polarized C-Br and C-Cl bonds make the acetylenic carbons electrophilic and susceptible to attack by nucleophiles, including carbanions, leading to the formation of new C-C bonds. ibchem.com

Integration into Modular Synthetic Approaches

Modular synthesis involves the assembly of complex molecules from pre-functionalized building blocks, or modules. This approach allows for the rapid generation of diverse molecular structures. The distinct reactivity of the bromine and chlorine atoms in this compound allows for its potential use as a bifunctional module.

For example, one halogen could be selectively displaced by a nucleophile, leaving the other halogen intact for a subsequent transformation. This stepwise functionalization is a key principle in building complex molecules. researchgate.net This modular approach, where different components can be systematically varied, is highly valuable in fields like drug discovery and materials science. okstate.edu

Mechanistic Aspects of Reactions Involving this compound as an Intermediate

Understanding the reaction mechanisms is crucial for controlling the outcome of chemical transformations. For reactions involving this compound, the primary mechanistic pathway is often nucleophilic substitution. ibchem.com

A nucleophile, an electron-rich species, attacks one of the partially positive carbon atoms of the this compound molecule. savemyexams.com This leads to the cleavage of the carbon-halogen bond and the formation of a new bond between the nucleophile and the carbon atom. The general scheme for such a reaction can be represented as:

R-X + Nu⁻ → R-Nu + X⁻ ibchem.com

Where 'R' is the chloroacetylenyl group, 'X' is the bromine atom (or vice-versa), and 'Nu⁻' is the nucleophile. The relative reactivity of the C-Br versus the C-Cl bond towards nucleophilic attack will depend on the specific reaction conditions and the nature of the nucleophile.

Theoretical studies, such as those employing density functional theory (DFT), can provide valuable insights into the energetics and transition states of these reactions, helping to elucidate the reaction pathways. nih.gov Spectroscopic techniques can be used to determine the precise molecular structure of reaction products, confirming the outcome of the synthetic transformations. acs.org

Applications in the Synthesis of Functional Materials

The unique electronic and structural features of molecules derived from this compound make them attractive targets for the synthesis of functional materials. The rigid, linear alkyne unit can be incorporated into polymers and other extended structures.

The development of novel chromophores, which are the parts of a molecule responsible for its color, is one area of application. By coupling fragments to the acetylenic core, new organic dyes and pigments with tailored electronic properties could be synthesized. mdpi.com These materials might find use in applications such as organic light-emitting diodes (OLEDs) or photovoltaics. researchgate.net The synthesis of such materials often relies on the strategic use of C-C coupling reactions to build the desired conjugated systems. mdpi.com

Future Directions and Emerging Research Avenues

Integration of Advanced Spectroscopic and Computational Techniques for Enhanced Understanding

The precise characterization of bromochloroacetylene's molecular structure is fundamental to understanding its reactivity. Future research will build upon existing knowledge by integrating cutting-edge spectroscopic techniques with high-level computational methods to achieve an even more refined picture of this molecule.

Recent studies have successfully employed a combination of microwave spectroscopy and computational chemistry to determine the equilibrium geometry of this compound with remarkable accuracy. The semi-experimental (SE) approach, which combines experimental rotational constants with theoretical vibrational corrections, has provided detailed insights into its bond lengths. acs.orgrsc.org For instance, the equilibrium bond lengths have been determined for various isotopic species of this compound, revealing the subtle effects of isotopic substitution. acs.org

Computational methods, such as density functional theory (DFT) and coupled-cluster techniques like CCSD(T), have proven invaluable in complementing experimental data. acs.orgrsc.org These theoretical models allow for the calculation of molecular properties that are difficult to measure experimentally. Future work is expected to leverage even more sophisticated computational models to explore the molecule's potential energy surface, vibrational frequencies, and electronic structure in greater detail. The study of the this compound cation using techniques like laser-excitation spectra has also provided valuable data on its electronic states.

Table 1: Equilibrium Bond Lengths of this compound Determined by Semi-Experimental (SE) Methods

BondIsotopic SpeciesBond Length (Å)
C-Br79BrCC35Cl1.7872
C≡C79BrCC35Cl1.2116
C-Cl79BrCC35Cl1.6278
C-Br81BrCC35Cl1.7872
C≡C81BrCC35Cl1.2116
C-Cl81BrCC35Cl1.6278
C-Br79BrCC37Cl1.7872
C≡C79BrCC37Cl1.2116
C-Cl79BrCC37Cl1.6278
C-Br81BrCC37Cl1.7872
C≡C81BrCC37Cl1.2116
C-Cl81BrCC37Cl1.6278

Data sourced from The Journal of Physical Chemistry A. acs.org

The synergy between advanced spectroscopic measurements and high-accuracy computational chemistry will be crucial for a comprehensive understanding of this compound's fundamental properties.

Exploration of Novel Synthetic Pathways and Reactivity

Given the highly explosive and unstable nature of this compound, the development of safe and efficient synthetic methods is a significant area of ongoing research. chemrxiv.orgresearchgate.net Traditional synthetic routes often involve hazardous conditions. Therefore, the exploration of novel synthetic pathways is a key future direction.

Recent advancements in the synthesis of haloalkynes, in general, offer promising avenues for the preparation of mixed haloacetylenes like this compound. These include:

Gold-Catalyzed Halogenation: The use of gold catalysts for the direct halogenation of terminal alkynes represents a mild and efficient method for forming carbon-halogen bonds. tomsheppard.infoucl.ac.uk

Brønsted Acid Catalyzed Halogenation: The halogenation of trimethylsilylalkynes catalyzed by Brønsted acids is another innovative approach that could be adapted for the synthesis of this compound. tomsheppard.infoucl.ac.uk

Hybrid Inorganic-Organic Precursors: A recent study has demonstrated the synthesis of poly(1-haloacetylene)s from novel hybrid inorganic-organic building blocks based on polyhedral oligomeric silsesquioxane (POSS). chemrxiv.orgresearchgate.net This approach, which involves catalyst-free solid-state thermal polymerization, could potentially be adapted for the controlled synthesis of this compound-containing materials. chemrxiv.orgresearchgate.net

The inherent reactivity of the carbon-carbon triple bond and the two different halogen substituents in this compound make it a versatile building block for organic synthesis. Future research will likely focus on harnessing this reactivity for the construction of more complex molecules.

Expansion of Mechanistic Studies in Environmental Contexts

A significant and expanding area of research for this compound is its role as an environmental contaminant, particularly as a disinfection by-product (DBP) in drinking water. nih.govwaterrf.orgengineering.org.cnmdpi.com The formation of this compound has been observed during water treatment processes, especially when bromide ions are present in the source water and chlorine-based disinfectants are used. nih.gov

Future research in this area will focus on a more detailed mechanistic understanding of its formation and fate in environmental systems. Key research questions include:

Formation Mechanisms: While it is known that the reaction of disinfectants with natural organic matter in the presence of bromide can lead to brominated DBPs, the specific reaction pathways that form this compound are not fully elucidated. engineering.org.cnmdpi.com Computational studies, similar to those performed for related atmospheric species, could provide valuable insights into the reaction intermediates and transition states involved in its formation. rsc.org

Degradation Pathways: Understanding how this compound degrades in the environment is crucial for assessing its persistence and potential impact. Research into the environmental degradation of organohalides, in general, suggests that both biotic and abiotic processes can play a role. nih.govfrontiersin.org Future studies will likely investigate the specific microbial and chemical degradation pathways of this compound.

Influence of Environmental Factors: The formation and persistence of this compound are likely influenced by a variety of environmental factors, including pH, temperature, the concentration and type of natural organic matter, and the specific disinfectant used. Systematic studies are needed to quantify the impact of these variables.

By expanding our knowledge of the mechanistic details of its formation and degradation in environmental contexts, we can better predict its occurrence and develop strategies to minimize its presence in treated water.

Q & A

Q. What are the established methods for synthesizing bromochloroacetylene (ClC≡CBr) in laboratory settings?

this compound is synthesized via controlled halogenation of acetylene derivatives under inert atmospheres. Common methods include dehydrohalogenation of 1,2-dihaloethylenes or photochemical reactions. Structural confirmation relies on electron diffraction (ED) to verify bond distances: C–Cl (1.636 Å), C–Br (1.784 Å), and C≡C (1.206 Å) . Safety protocols are critical due to its instability; reactions should be conducted in small batches with explosion-proof equipment .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Infrared (IR) spectroscopy identifies the C≡C stretching vibration (~2100 cm⁻¹), while nuclear magnetic resonance (NMR) is less useful due to symmetry and quadrupolar broadening. Mass spectrometry (MS) confirms molecular weight (139.38 g/mol) and fragmentation patterns. Cross-validation with computational models (e.g., DFT) is recommended to resolve ambiguities . Detailed experimental procedures must be reported to ensure reproducibility, including inert gas handling and temperature controls .

Q. What safety protocols are essential when handling this compound?

Due to its explosive nature and toxic decomposition products (Br⁻, Cl⁻), researchers must use personal protective equipment (PPE), including face shields, flame-resistant lab coats, and fume hoods with >12 air changes/hour. Storage requires inert gas-purged containers at ≤-20°C, isolated from oxidizers or metals. Emergency protocols should address accidental releases with inert adsorbents (e.g., sand) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

Discrepancies often arise from impurities (e.g., residual halides) or reaction conditions (light, temperature). Systematic replication under controlled variables (e.g., purified reagents, inert atmospheres) is critical. Comparative studies using kinetic profiling (e.g., UV-Vis for reaction intermediates) and advanced analytics (GC-MS for byproducts) can isolate confounding factors. Contradictions should be analyzed using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What computational approaches best predict this compound’s molecular geometry and reactivity?

Density Functional Theory (DFT) with basis sets like def2-TZVP accurately models bond distances and angles, corroborating ED data . For reactivity, ab initio molecular dynamics simulate decomposition pathways, identifying transition states for Br/Cl elimination. Validation against experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is essential to ensure predictive accuracy .

Q. How should researchers design experiments to study this compound’s stability under varying conditions?

Stability studies require controlled environments (e.g., Schlenk lines) to isolate factors like humidity, oxygen, and light. Accelerated aging tests (e.g., 40°C/75% RH) combined with real-time monitoring (Raman spectroscopy) quantify degradation rates. Contradictory data should be addressed through meta-analysis of existing literature, prioritizing peer-reviewed studies with transparent methodologies .

Q. What strategies optimize literature reviews for this compound-related research gaps?

Use CAS Registry Number (25604-70-0) and IUPAC name (this compound) to avoid synonym confusion. Databases like SciFinder and Reaxys filter by reaction type (e.g., halogenation) or hazard data. Exclude non-peer-reviewed sources (e.g., ) and prioritize journals adhering to Beilstein’s experimental reporting standards .

Q. What challenges arise in reproducing this compound synthesis, and how can they be mitigated?

Reproducibility issues stem from undocumented variables (e.g., trace metal catalysts, reaction quenching methods). Detailed supplementary materials should specify glassware preparation (acid washing), reagent purity (≥99.9%), and reaction monitoring (e.g., in situ IR). Collaborative inter-lab validation using standardized protocols reduces variability .

Q. How can thermodynamic stability studies inform this compound’s applications in materials science?

Calorimetric measurements (e.g., bomb calorimetry) quantify heat of decomposition, while kinetic studies (Arrhenius plots) predict shelf life. Cross-linking this compound into polymers requires stabilizing additives (e.g., radical scavengers) to mitigate explosive tendencies. Comparative studies with analogous haloacetylenes (e.g., ClC≡CI) identify structure-property relationships .

Q. Methodological Notes

  • Data Reporting : Follow Beilstein Journal guidelines for experimental details, including raw spectral data and hazard mitigation steps .
  • Ethical Compliance : Document safety reviews and institutional approvals for high-risk protocols .
  • Conflict Resolution : Use contradiction analysis frameworks to address inconsistent findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.